2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione
Description
Properties
IUPAC Name |
2-heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-3-4-5-6-7-8-19-13(20)11-12(17(2)15(19)21)16-14-18(11)9-10-22-14/h3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMMOLBHAGLKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=O)C2=C(N=C3N2CCS3)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of heptyl and methyl substituents, along with a purine derivative and a thiazole precursor. The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine derivatives are known to be effective.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar compounds to 2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione include other purine and thiazole derivatives. These compounds share structural similarities but differ in their substituents and specific biological activities. For example:
2-Heptyl-4-methylpurine: Similar in structure but lacks the thiazole ring, leading to different biological properties.
4-Methyl-7,8-dihydrothiazole: Contains the thiazole ring but lacks the purine moiety, resulting in distinct chemical and biological behavior. The uniqueness of this compound lies in its combined purine-thiazole structure, which imparts specific properties not found in its individual components.
Biological Activity
2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure
The compound belongs to the purine and thiazole class of heterocyclic compounds. Its structure can be represented as follows:
Anticancer Properties
Research indicates that derivatives of thiazole compounds exhibit notable anticancer activity. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Table 1: IC50 Values of Thiazole Derivatives Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 2-Heptyl-4-methyl-thiazole | Prostate Cancer | 0.7 - 1.0 |
| 2-Heptyl-4-methyl-thiazole | Melanoma | 1.8 - 2.6 |
| 4-(benzo[d]thiazole-2-yl)phenol | Alzheimer’s Disease (AChE Inhibition) | 2.7 |
These findings suggest that the thiazole moiety contributes to the anticancer activity through various mechanisms, including apoptosis induction and inhibition of cell proliferation.
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties. Studies have indicated that certain thiazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer’s.
Case Study: AChE Inhibition
In a study investigating AChE inhibitors:
- Compound Tested: 4-(benzo[d]thiazole-2-yl) phenols
- Result: The most potent compound exhibited an IC50 value of 2.7 µM against AChE, demonstrating potential for therapeutic applications in Alzheimer's disease treatment .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymes: The compound may inhibit enzymes involved in critical cellular processes.
- Cell Cycle Arrest: It has been observed to induce cell cycle arrest in cancer cells.
- Apoptosis Induction: The compound promotes programmed cell death in malignant cells.
Q & A
Q. What are the key synthetic pathways for synthesizing 2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione?
The synthesis typically involves multi-step reactions, including cyclocondensation and functionalization of the fused purino-thiazole core. Critical steps include:
- Cyclocondensation : Reacting hydrazine derivatives with carbonyl-containing precursors under reflux in ethanol or DMF to form the thiazole ring .
- Alkylation/Functionalization : Introducing the heptyl and methyl groups via nucleophilic substitution or coupling reactions, often using triethylamine as a base to enhance reactivity .
- Purification : Recrystallization from ethanol-DMF mixtures to isolate the pure product .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
A combination of methods is essential:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic shifts for the thiazole (δ 7.5–8.5 ppm) and dihydropurine moieties (δ 4.0–5.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles in the fused ring system .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Optimization strategies include:
- Catalyst Selection : Triethylamine or DBU enhances nucleophilic substitution rates for alkylation steps .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in cyclization reactions .
- Temperature Control : Reflux in ethanol (78°C) for cyclocondensation vs. room-temperature stirring for milder functionalization steps .
- Workflow Automation : High-throughput screening of reaction parameters (e.g., molar ratios, time) using robotic platforms .
Q. How should researchers resolve contradictions between computational predictions and experimental spectral data?
Address discrepancies via:
- Complementary Techniques : Pair NMR with X-ray crystallography to validate bond connectivity .
- 2D NMR : Use COSY and HSQC to assign overlapping proton signals in the dihydropurine region .
- DFT Calculations : Compare experimental IR/Raman spectra with simulated vibrational modes to confirm functional groups .
Q. What methodologies are recommended for assessing the compound’s stability under varying conditions?
Stability studies should include:
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., >200°C for thermal stability) .
- HPLC Monitoring : Track degradation products in acidic/basic buffers (pH 1–13) over 24–72 hours .
- Light Exposure Tests : UV-Vis spectroscopy to detect photolytic byproducts under accelerated aging conditions .
Q. How can structural isomerism in the fused ring system impact biological activity?
Isomerism (e.g., tautomerism in the purine-thiazole core) alters binding affinity. To investigate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
